![molecular formula C22H23N3O3 B2686608 6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-60-6](/img/structure/B2686608.png)
6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Properties
The compound's structure and properties have been a subject of interest in crystallography. For example, a related compound, 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate, demonstrated unique molecular interactions and hydrogen bonding patterns in its crystal structure (El‐Brollosy et al., 2012).
Synthesis and Applications in Drug Development
The synthesis of similar pyrimidine derivatives has been explored for potential applications in medicinal chemistry. For instance, novel benzodifuranyl and thiazolopyrimidines derived from related compounds have been synthesized and evaluated as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Electronic and Optical Properties
Research into the electronic and optical properties of pyrrolopyrimidine derivatives has been conducted. A study on an alcohol-soluble n-type conjugated polyelectrolyte based on a pyrrolopyrimidine derivative highlighted its potential use in polymer solar cells due to its high conductivity and electron mobility (Hu et al., 2015).
Conformational Studies and Synthesis Methods
Conformational studies and novel synthesis methods of pyrimidine annelated heterocycles provide insights into the versatility and potential applications of these compounds in various fields, including pharmaceuticals (Majumdar et al., 2001).
properties
IUPAC Name |
6-[2-(4-methoxyphenyl)ethyl]-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-4-3-5-16(12-14)20-19-18(23-22(27)24-20)13-25(21(19)26)11-10-15-6-8-17(28-2)9-7-15/h3-9,12,20H,10-11,13H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYFLILBNHZQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CCC4=CC=C(C=C4)OC)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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